molecular formula C17H16ClN5O2S B12218389 3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide

3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide

Cat. No.: B12218389
M. Wt: 389.9 g/mol
InChI Key: JBDJWPNCGRUHMD-UHFFFAOYSA-N
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Description

3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via [2+3]-cycloaddition between a nitrile and an azide. This reaction often requires the in situ generation of hydrazoic acid, which can be activated by strong Lewis acids or amine salts.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the tetrazole intermediate.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety, which can be achieved through an amide coupling reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere for carboxylic acids, making it useful in drug design for enhancing metabolic stability and bioavailability.

    Material Science: The compound can be used in the development of advanced materials, such as high-energy compounds and coordination polymers.

    Biological Studies: Its unique structure allows for the exploration of various biological pathways and interactions, potentially leading to new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors involved in various biological processes. The chlorophenyl and methoxyphenyl groups can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-methoxyphenyl)propanamide: This compound shares the propanamide and methoxyphenyl moieties but lacks the tetrazole ring and chlorophenyl group.

    5-(4-chlorophenyl)-1H-tetrazole: This compound contains the tetrazole ring and chlorophenyl group but lacks the propanamide and methoxyphenyl moieties.

Uniqueness

3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide is unique due to its combination of a tetrazole ring, chlorophenyl group, and methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16ClN5O2S

Molecular Weight

389.9 g/mol

IUPAC Name

3-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C17H16ClN5O2S/c1-25-13-8-6-12(7-9-13)19-16(24)10-11-26-17-20-21-22-23(17)15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,24)

InChI Key

JBDJWPNCGRUHMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=CC=C3Cl

Origin of Product

United States

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